4-Amino-3-bromo-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile and related compounds involves several steps, including nitrosation reactions and sequential C-C bond cleavage. One method involves the preparation of 2-aminobenzonitriles from 2-arylindoles through tert-butylnitrite-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage, indicating the versatility and adaptability of synthesis methods for these compounds (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-Amino-3-bromo-5-nitrobenzonitrile is characterized by hydrogen bonding, which leads to the formation of sheets built from alternating rings. This structure is crucial for understanding the compound's interactions and stability. An example of such structural analysis can be seen in studies on similar compounds where hydrogen bonds form (10-3) sheets built from alternating R(2)(2)(12) and R(6)(6)(36) rings (Glidewell et al., 2002).
Chemical Reactions and Properties
The chemical behavior of 4-Amino-3-bromo-5-nitrobenzonitrile reveals its potential for participating in various chemical reactions, including aminolysis, which involves a catalytic cyclic transition state. Such reactions underscore the compound's reactivity and the influence of its nitro and amino groups on its chemical properties (Um et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of 4-Amino-3-bromo-5-nitrobenzonitrile and structurally related compounds highlight the significance of their molecular structure on physical characteristics. For instance, the crystal packing and structure analysis of aminobenzonitriles reveal insights into the molecular interactions and geometry affecting the physical properties (Heine et al., 1994).
Chemical Properties Analysis
The chemical properties of 4-Amino-3-bromo-5-nitrobenzonitrile, including its reactivity and interactions with other molecules, are influenced by its functional groups. Studies on the reaction mechanisms and the effects of substituents provide valuable insights into its chemical behavior and applications in synthesis and material science (Kimura et al., 2012).
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding in Nitroanilines : 4-Amino-3-bromo-5-nitrobenzonitrile molecules are linked by hydrogen bonds to form sheets composed of alternating rings. This study contributes to understanding the hydrogen bonding and structural properties of similar compounds (Glidewell et al., 2002).
Chemical Transformations and Synthesis
- Hydrogenation Using Raney Nickel Catalyst : Research on hydrogenation of nitrobenzonitriles, including 4-Amino-3-bromo-5-nitrobenzonitrile, has been conducted using Raney nickel catalyst. This process is significant in chemical synthesis and transformations (Koprivova & Červený, 2008).
DNA/RNA Interaction Studies
- Base Pairing with Nucleobases : The base pairs of 4-Amino-3-bromo-5-nitrobenzonitrile with various nucleobases were studied, showing its potential to disrupt DNA/RNA helix formation. This research is crucial in understanding genetic interactions and potential antiviral applications (Palafox et al., 2022).
Material Science and Corrosion Studies
- Corrosion Inhibition in Mild Steel : Studies on benzonitrile derivatives, similar to 4-Amino-3-bromo-5-nitrobenzonitrile, demonstrate their effectiveness as corrosion inhibitors for mild steel. This research is valuable in industrial applications for protecting metals from corrosion (Chaouiki et al., 2018).
Anticancer Research
- Activity Against Cancer Cells : Compounds structurally related to 4-Amino-3-bromo-5-nitrobenzonitrile have been synthesized and show strong activity against colorectal and breast cancer cells. This indicates its potential in developing anticancer therapies (Pilon et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFJPTGXTQYIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604895 | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-5-nitrobenzonitrile | |
CAS RN |
1239720-33-2 | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239720-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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